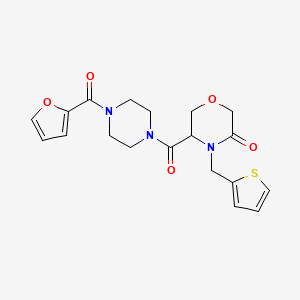

5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4-(thiophen-2-ylmethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-17-13-26-12-15(22(17)11-14-3-2-10-28-14)18(24)20-5-7-21(8-6-20)19(25)16-4-1-9-27-16/h1-4,9-10,15H,5-8,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVINPZDDQOLPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2COCC(=O)N2CC3=CC=CS3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a furan-2-carbonyl group, a piperazine moiety, and a thiophen-2-ylmethyl substituent attached to a morpholinone structure. The synthesis typically involves multi-step reactions starting from furan derivatives and piperazine, followed by acylation and cyclization processes to form the final product.

Synthetic Route Overview

- Formation of Furan Intermediate : Acylation of furan with an appropriate acyl chloride.

- Piperazine Ring Formation : Nucleophilic substitution to introduce the piperazine moiety.

- Cyclization : Final cyclization step to form the morpholinone structure.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For example, compounds with similar structural features have shown Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. A related compound demonstrated the ability to induce apoptosis in human fibrosarcoma cells by targeting thioredoxin reductase 1 (TrxR1), suggesting a possible mechanism for anticancer activity . The structural features of this compound may enhance its interaction with biological targets involved in cancer progression.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. The furan and thiophene groups can influence the compound's binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Case Studies

- Antitubercular Activity : A series of piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values between 1.35 and 2.18 μM, indicating strong antitubercular properties .

- Cytotoxicity Assessment : In vitro cytotoxicity tests have shown that certain derivatives are non-toxic to HEK-293 cells, suggesting a favorable safety profile for further development .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| 5-(4-(Furan-2-carbonyl)piperazine) | Furan ring, piperazine | Antimicrobial | 3.12 - 12.5 μg/mL |

| Similar Piperazine Derivative | Nitrophenyl instead of furan | Antitubercular | IC50: 1.35 - 2.18 μM |

| Thiophene Analog | Thiophene ring | Anticancer | Not specified |

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of piperazine, including the compound , exhibit antiviral activities. For instance, compounds with similar structures have shown efficacy against various viruses such as HIV, influenza, and hepatitis C. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

Antibacterial Activity

Studies have reported that compounds with furan and piperazine moieties possess antibacterial properties. The specific compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways. For example, related compounds have demonstrated activity against resistant strains of bacteria, making them candidates for further development .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as inhibition of cell cycle progression and modulation of apoptotic pathways. For example, certain piperazine derivatives have shown promise in targeting specific cancer cell lines, suggesting a potential role as a chemotherapeutic agent .

Case Studies

- Antiviral Activity Against Influenza : A study demonstrated that a related compound significantly reduced viral titers in infected cells at low micromolar concentrations. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of piperazine derivatives, where the compound exhibited significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Q. Optimization Tips :

- Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

[Basic] Which analytical techniques are recommended for structural confirmation?

[Advanced] How can conformational analysis of the piperazine and morpholinone rings inform biological activity?

- X-ray Analysis : Resolve puckering parameters (e.g., Cremer-Pople coordinates) for the piperazine ring using SHELXL . In similar compounds, a chair conformation in morpholinone enhances steric complementarity with enzyme active sites .

- Implications : A planar morpholinone ring may reduce binding affinity to targets like PARP-1, while a twisted piperazine moiety could disrupt π-π stacking interactions .

Q. Methodology :

Grow single crystals via vapor diffusion (acetonitrile/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018 with anisotropic displacement parameters .

[Advanced] How to resolve contradictions in biological activity data for structurally analogous compounds?

Q. Steps :

Perform dose-response curves (0.1–100 μM) in triplicate.

Use molecular docking (AutoDock Vina) to predict binding modes to PARP-1 (PDB: 3L3M) .

Compare with SAR trends (e.g., thiophene methylation increases logP by 0.5 units) .

[Advanced] What computational tools are recommended for studying target interactions?

- Molecular Docking : AutoDock Vina (free energy scoring) to map interactions with PARP-1’s NAD⁺-binding site .

- MD Simulations : GROMACS (AMBER force field) to assess conformational stability over 100 ns trajectories.

- QM/MM : Gaussian 16 (B3LYP/6-31G*) to calculate charge distribution on the furan-thiophene system .

Q. Workflow :

Prepare ligand (AM1-BCC charges) and receptor (PDBQT format).

Dock with exhaustiveness = 20, grid center at PARP-1’s catalytic site.

Analyze H-bonding (His862, Gly863) and hydrophobic contacts (Tyr896) .

[Basic] What purification methods ensure high purity (>95%) for in vitro assays?

- Flash Chromatography : Use Biotage Isolera with C18 columns (gradient: 20% → 80% MeCN in H₂O).

- Recrystallization : Dissolve in hot ethanol (70°C), cool to −20°C for 12 h. Yield: 65–75% .

- HPLC : Agilent Zorbax SB-C18 (5 μm, 4.6 × 250 mm), 1 mL/min flow, 254 nm detection .

[Advanced] How to design a structure-activity relationship (SAR) study for this compound?

Analog Synthesis : Modify substituents (e.g., replace thiophene with pyridine, vary furan substituents) .

Assay Panels : Test against PARP-1, PARP-2, and off-target kinases (e.g., EGFR, PI3K) .

Data Analysis :

- Plot pIC₅₀ vs. ClogP (Hansch analysis).

- Use PCA to identify dominant structural drivers (e.g., dipole moment, H-bond donors) .

Q. Key Parameters :

- Lipophilicity : ClogP >3.5 correlates with improved BBB penetration .

- Steric Effects : Bulkier morpholinone substituents reduce solubility (logS < −4.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.